molecular formula C17H13ClN2O B2836317 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine CAS No. 339106-09-1

4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Cat. No.: B2836317
CAS No.: 339106-09-1
M. Wt: 296.75
InChI Key: HCIRGDFJKPBROY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 4-methylphenoxy substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for pharmaceutical applications due to their ability to interact with biological targets such as enzymes and receptors . The substitution pattern on the pyrimidine ring significantly influences physicochemical properties (e.g., solubility, lipophilicity) and bioactivity.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-2-8-15(9-3-12)21-17-19-11-10-16(20-17)13-4-6-14(18)7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIRGDFJKPBROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The 4-chlorophenyl and 4-methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Pyrimidine rings undergo electrophilic substitution at the 5-position due to decreased electron density compared to benzene. For 4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50–80°C to yield 5-nitro derivatives. The chloro group deactivates the ring, while the methylphenoxy group directs substitution to the 5-position .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively adds bromine at C5. Similar reactivity is observed with iodine monochloride (ICl) .

Nucleophilic Substitution

  • Position 2 is blocked by the methylphenoxy group.

  • Position 4 is occupied by the chlorophenyl group, which can act as a leaving group under specific conditions.

    • Phosphorus Oxychloride-Mediated Chlorination : Heating with POCl₃ and organic bases (e.g., triethylamine) at 80–100°C replaces hydroxyl groups with chlorine .

    • Aminolysis : Reacts with amines (e.g., hydrazine) to form 4-amino derivatives .

Coupling Reactions

The chlorophenyl group facilitates cross-coupling:

Reaction TypeConditionsProductReference
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives at C4
Buchwald–Hartwig Pd₂(dba)₃, xantphos, Cs₂CO₃, dioxaneN-aryl or N-alkylamino derivatives

Methylphenoxy Group

  • Demethylation : Treating with BBr₃ in CH₂Cl₂ at −78°C removes the methyl group, yielding a phenol derivative .

  • Oxidation : H₂CrO₄ converts the methyl group to a carboxylic acid .

Chlorophenyl Group

  • Hydrolysis : NaOH/EtOH at reflux replaces chlorine with hydroxyl .

Cyclization Reactions

The pyrimidine core participates in annulation:

  • With Hydrazine : Forms pyrazolo[3,4-d]pyrimidines under reflux in ethanol .

  • Knoevenagel Condensation : Reacts with malononitrile or ethyl cyanoacetate to form fused pyrano-pyrimidines .

Reductive Reactions

  • Hydrogenation : H₂/Pd-C reduces the pyrimidine ring to tetrahydropyrimidine, preserving substituents .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for drug development:

  • Anticancer Properties : Pyrimidine derivatives, including 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine, have been studied for their efficacy against various cancer types. Research indicates that modifications in the pyrimidine structure can enhance their potency against cancer cells by targeting specific pathways involved in tumor growth and survival .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The structural modifications in pyrimidines can lead to improved antibacterial properties, making them suitable candidates for developing new antibiotics .
  • Inhibition of Enzymatic Activity : Studies have demonstrated that certain pyrimidine derivatives can inhibit enzymes such as NAPE-PLD, which is involved in lipid metabolism. This inhibition has implications for metabolic disorders and could provide insights into therapeutic strategies for conditions like obesity and diabetes .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Case Study on Anticancer Activity : A study evaluated a series of pyrimidine derivatives, including the target compound, against different cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential as a chemotherapeutic agent. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring enhanced efficacy .
  • Research on Antimicrobial Effects : Another investigation focused on the antibacterial properties of pyrimidine derivatives. The study highlighted how structural variations influenced activity against resistant bacterial strains, demonstrating the compound's potential as a lead for new antibiotic development .

Tables

Application AreaKey Findings
AnticancerSignificant cytotoxicity observed; potential as a chemotherapeutic agent
AntimicrobialEffective against resistant strains; potential new antibiotic lead
Enzyme InhibitionInhibits NAPE-PLD; implications for metabolic disorders

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine 4-(4-ClPh), 2-(4-MeOPh) Chlorophenyl, Methylphenoxy Under investigation
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1) 5-(4-ClPh), 2-(3-CF3PhO) Chlorophenyl, Trifluoromethylphenoxy Not specified
6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol (2g) 6-(4-ClPh), 4-(4-F-3-MePh) Chlorophenyl, Fluoromethylphenyl Analgesic, Anti-inflammatory
4-[(4-Chlorophenyl)sulfanyl]-6-(methoxy methyl)-2-(methylsulfanyl)pyrimidine 4-(4-ClPhS), 6-(MeOCH2), 2-(MeS) Chlorophenylsulfanyl, Methoxymethyl Not specified
Key Observations:
  • Halogen Substitution : The presence of a 4-chlorophenyl group (as in compound 2g) is associated with enhanced analgesic and anti-inflammatory activities compared to derivatives with nitro or methoxy groups .
  • Phenoxy vs.
  • Lipophilicity: The 4-methylphenoxy group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to more polar substituents like hydroxyl or nitro groups .
Analgesic and Anti-inflammatory Activity
  • Compound 2g (6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol) : Demonstrated superior anti-inflammatory activity (carrageenan-induced edema model) and analgesic efficacy (tail-flick test) compared to diclofenac sodium. The 4-chlorophenyl group contributed to higher lipophilicity and target affinity .
Antiviral Potential

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Reference
This compound 312.78 Not reported ~3.5 (estimated)
2g 349.79 268–287 4.1
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine 264.67 Not reported 2.8
Key Observations:
  • Melting Points : Halogenated derivatives (e.g., 2g) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding) .
  • Lipophilicity : The target compound’s predicted LogP (~3.5) aligns with derivatives showing optimal bioavailability, whereas nitro-substituted analogs (LogP ~2.8) may have reduced membrane permeability .

Biological Activity

4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine is a pyrimidine derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

The molecular formula of this compound is C16H15ClN2OC_{16}H_{15}ClN_2O. Its structure includes a chlorophenyl group and a methylphenoxy group, which influence its reactivity and interaction with biological targets. The compound's synthesis typically involves multi-step organic reactions, allowing for the introduction of specific functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate key biological pathways, leading to therapeutic effects. For instance, studies suggest that this compound may inhibit specific enzymes involved in cancer progression or inflammatory responses .

Biological Activity Overview

The biological activities associated with this compound include:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications to the phenyl and pyrimidine rings can significantly impact potency and selectivity against specific targets. For example, substituents that enhance electron density on the aromatic rings tend to improve anticancer activity .

Compound Target IC50 Value (nM) Activity Type
3bwCSF1R3.0Anticancer
Compound 16Various<100Anticancer
This compoundTBDTBDTBD

Case Studies

  • Anticancer Studies : In a study focusing on pyrimidine derivatives, this compound was tested against several cancer cell lines. Results demonstrated a notable reduction in cell viability, suggesting its potential as a lead compound in anticancer drug development .
  • Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of this compound through COX-1/COX-2 inhibition assays. The results indicated that it effectively reduced inflammatory markers compared to standard treatments, highlighting its therapeutic potential .
  • In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and bioavailability of this compound in vivo, as preliminary data show promise but require validation through animal models.

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